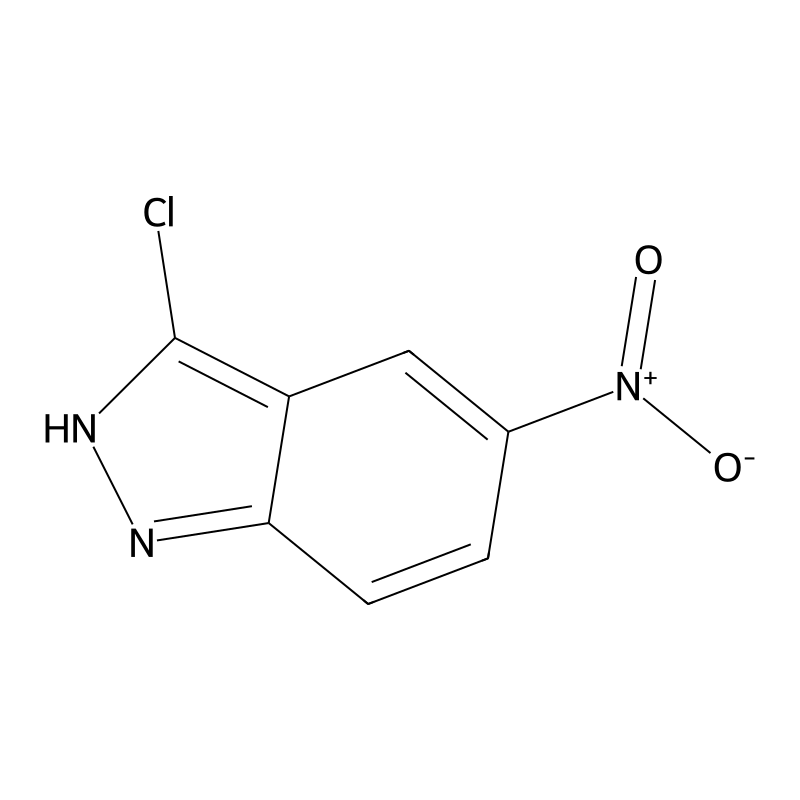

3-Chloro-5-nitro-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-5-nitro-1H-indazole (CAS: 4812-45-7) is a heterocyclic building block essential in medicinal chemistry. Its structure features an indazole core, a reactive chlorine atom at the 3-position, and an electron-withdrawing nitro group at the 5-position. This specific arrangement of functional groups makes it a crucial intermediate for synthesizing a range of biologically active compounds, particularly kinase inhibitors used in oncology research and development. The C3-chloro atom is a key site for nucleophilic aromatic substitution or cross-coupling reactions, while the C5-nitro group can be readily reduced to an amine, providing a second vector for molecular elaboration.

The precise 3-chloro, 5-nitro substitution pattern is critical and not interchangeable with other isomers or halides for most synthetic applications. Substituting with a positional isomer, such as 3-chloro-6-nitro-1H-indazole, fundamentally alters the electronic properties of the indazole ring. This change affects the reactivity of the C3-chloro group in nucleophilic aromatic substitution (SNA_r_) reactions and can lead to different regioselectivity in subsequent functionalization steps, resulting in entirely different final products. Similarly, replacing the chloro group with a bromo or iodo group changes the reaction kinetics in cross-coupling chemistries, impacting process parameters, catalyst choice, and raw material cost. Therefore, process protocols and target molecule structures validated with the 3,5-substituted isomer cannot be directly translated to other analogs.

References

- [19] Abdelahi, M. M., et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 235-249. (2022).

- [21] Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2023).

Precursor Suitability: Validated Starting Material for Specific c-Met and VEGFR-2 Inhibitor Scaffolds

Patented synthesis routes for potent protein kinase inhibitors, such as c-Met and VEGFR-2 inhibitors, explicitly specify 3-chloro-5-nitro-1H-indazole as the required starting material. For example, in the synthesis of N-(4-((3-chloro-5-nitro-1H-indazol-1-yl)methyl)phenyl)acetamide derivatives, this specific isomer is required to achieve the target molecular architecture. The patent does not describe the use of other isomers like 3-chloro-4-nitro or 3-chloro-6-nitro-1H-indazole, indicating that these are not viable substitutes for producing the claimed, biologically active compounds.

| Evidence Dimension | Suitability as a synthetic precursor |

| Target Compound Data | Explicitly named and used as the sole starting material in patented synthesis routes for specific kinase inhibitors. |

| Comparator Or Baseline | Positional isomers (e.g., 3-chloro-4-nitro, 3-chloro-6-nitro-1H-indazole) are not used or validated in these specific routes. |

| Quantified Difference | Qualitatively distinct; only the target compound is validated for the synthesis of the final patented molecules. |

| Conditions | Synthesis of N-(4-((3-chloro-5-nitro-1H-indazol-1-yl)methyl)phenyl)acetamide derivatives as described in patent literature. |

For researchers and manufacturers developing specific kinase inhibitors based on established literature, using any other isomer would be an unvalidated deviation, risking failure to produce the target compound.

Processability: Enables High-Yield Nucleophilic Aromatic Substitution for C3-Aminated Scaffolds

The C3-chloro group, activated by the C5-nitro substituent, undergoes efficient nucleophilic aromatic substitution (SNA_r_) with a variety of amines. In a documented synthesis, the reaction of 3-chloro-5-nitro-1H-indazole with 4-fluoroaniline proceeded to completion, affording the desired 3-(4-fluoroanilino)-5-nitro-1H-indazole in a 98% isolated yield. This high conversion demonstrates the compound's excellent processability and suitability as a precursor for diverse libraries of 3-amino-5-nitro-1H-indazole derivatives, which are common pharmacophores.

| Evidence Dimension | Isolated reaction yield |

| Target Compound Data | 98% yield |

| Comparator Or Baseline | Typical synthetic steps often have yields of 70-90%; yields above 95% are considered excellent and indicate a highly efficient and clean transformation. |

| Quantified Difference | Approaches quantitative conversion, minimizing waste and simplifying purification. |

| Conditions | Reaction with 4-fluoroaniline in the presence of p-toluenesulfonic acid monohydrate in 2-pentanol at 120 °C. |

High, reproducible yields in key bond-forming reactions reduce raw material costs, simplify downstream purification, and improve the overall efficiency of a multi-step synthesis campaign.

Cost-Effective Reactivity: Sufficient Activation of Chloro Group Avoids More Expensive Bromo-Analogs

In nucleophilic aromatic substitution, the reactivity of aryl halides is heavily influenced by the electron-withdrawing substituents. The C5-nitro group provides strong activation, making the C3-chloro atom a viable leaving group for high-yield substitutions. While a 3-bromo analog would be more reactive due to the lower C-Br bond energy, this is often unnecessary and economically disadvantageous. 3-Chloro-5-nitro-1H-indazole provides a balance of sufficient reactivity for key transformations (e.g., amination) while being a more cost-effective raw material compared to its bromo- or iodo- counterparts.

| Evidence Dimension | Reactivity vs. Cost |

| Target Compound Data | Sufficiently reactive for high-yield SNA_r_ reactions due to electronic activation. |

| Comparator Or Baseline | 3-Bromo-5-nitro-1H-indazole (more reactive but typically higher cost) and 3-iodo-5-nitro-1H-indazole (most reactive but typically highest cost). |

| Quantified Difference | Not applicable (procurement decision based on balancing sufficient reactivity with lower material cost). |

| Conditions | Industrial and laboratory-scale synthesis planning where raw material cost is a key factor. |

This compound occupies a procurement 'sweet spot', offering the reactivity needed for many critical synthetic steps without the premium cost of more reactive, but often over-specified, bromo- or iodo-containing intermediates.

Core Building Block for Validated Kinase Inhibitor Synthesis

This compound is the specified choice for replicating or building upon patented synthetic routes targeting specific c-Met and VEGFR-2 inhibitors, where using a positional isomer is not a viable option. Its use ensures that the resulting molecular scaffold matches that of the proven, biologically active target.

Efficient Production of 3-Amino-5-nitro-1H-indazole Libraries

The demonstrated high-yield performance in nucleophilic aromatic substitution makes this compound an ideal precursor for the efficient, cost-effective synthesis of diverse libraries of 3-amino-5-nitro-1H-indazoles. This is critical for structure-activity relationship (SAR) studies in drug discovery programs.

Development of Novel Therapeutics via Sequential Functionalization

This intermediate is well-suited for synthetic strategies that require sequential, regioselective functionalization. The C3-chloro position can be addressed first via substitution, followed by chemical modification of the C5-nitro group (e.g., reduction to an amine and subsequent acylation or alkylation), providing a reliable two-point diversification strategy.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types